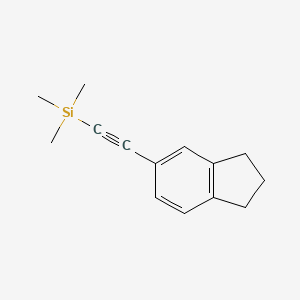

5-(Trimethylsilylethynyl)indane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMAPKFZBYXACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-(Trimethylsilylethynyl)indane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trimethylsilylethynyl)indane, a key intermediate in the development of various research chemicals and potential therapeutic agents. The following sections detail the synthetic protocol, purification methods, and comprehensive characterization data.

Synthesis

The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction couples 5-iodoindane with trimethylsilylacetylene.

Synthetic Pathway

The overall synthetic scheme is presented below:

Caption: Sonogashira coupling for the synthesis of this compound.

Experimental Protocol

Materials:

-

5-Iodoindane

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodoindane (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene to dissolve the solids.

-

To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

-

The reaction mixture is then heated to 70°C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.

Caption: Workflow for the purification and characterization of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These are predicted values based on the analysis of similar structures and the constituent functional groups.

Table 1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 3H | Aromatic-H |

| 2.85 - 2.95 | t, J = 7.5 Hz | 4H | -CH₂- (indane) |

| 2.00 - 2.10 | p, J = 7.5 Hz | 2H | -CH₂- (indane) |

| 0.25 | s | 9H | -Si(CH₃)₃ |

Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 145.5 | Aromatic-C |

| 143.0 | Aromatic-C |

| 131.0 | Aromatic-C |

| 126.5 | Aromatic-C |

| 124.5 | Aromatic-C |

| 122.0 | Aromatic-C |

| 105.0 | -C≡C-Si |

| 94.0 | -C≡C-Si |

| 33.0 | -CH₂- (indane) |

| 32.0 | -CH₂- (indane) |

| 25.5 | -CH₂- (indane) |

| 0.0 | -Si(CH₃)₃ |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (aliphatic) |

| 2155 | Medium | C≡C stretch (alkyne) |

| 1250 | Strong | Si-C stretch |

| 840 | Strong | Si-C stretch |

Table 4: Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 214 | 80 | [M]⁺ (Molecular Ion) |

| 199 | 100 | [M - CH₃]⁺ |

| 115 | 40 | [M - Si(CH₃)₃]⁺ |

| 73 | 60 | [Si(CH₃)₃]⁺ |

Conclusion

This guide outlines a reliable method for the synthesis of this compound via a Sonogashira coupling reaction. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in medicinal chemistry and materials science. The detailed spectroscopic information will aid in the unambiguous identification and quality control of the synthesized compound.

Spectroscopic and Synthetic Profile of Trimethylsilylethynyl-Substituted Aromatics: A Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of trimethylsilylethynyl-substituted aromatic compounds. Due to the limited availability of public data for 5-(trimethylsilylethynyl)indane, this document utilizes ((4-Methoxyphenyl)ethynyl)trimethylsilane as a representative analogue to illustrate the core spectroscopic features and synthetic methodologies relevant to this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or interested in the synthesis and characterization of silyl-protected alkynes. The document presents detailed spectroscopic data (NMR, IR, MS), experimental protocols for synthesis, and logical workflows visualized through Graphviz diagrams.

Introduction

Trimethylsilylethynyl-substituted aromatic compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The trimethylsilyl (TMS) group serves as a readily cleavable protecting group for the terminal alkyne, enabling selective reactions at other positions of the molecule. Understanding the spectroscopic signature of these compounds is crucial for their unambiguous identification and for monitoring reaction progress. This guide provides an in-depth look at the key analytical data and synthetic procedures for a representative member of this class.

Spectroscopic Data of the Representative Compound: ((4-Methoxyphenyl)ethynyl)trimethylsilane

The following tables summarize the key spectroscopic data for ((4-Methoxyphenyl)ethynyl)trimethylsilane.

NMR Spectroscopy

Table 1: 1H and 13C NMR Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane in CDCl3

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | 7.44 | d, J = 8.8 Hz | 2H, Aromatic |

| 6.94 | d, J = 8.7 Hz | 2H, Aromatic | |

| 3.94 | s | 3H, -OCH3 | |

| 0.28-0.30 | s | 9H, -Si(CH3)3 | |

| 13C | 158.4 | Aromatic C-O | |

| 133.6 | Aromatic CH | ||

| 119.4 | Aromatic C | ||

| 118.2 | Aromatic CH | ||

| 105.7 | Alkyne C | ||

| 93.7 | Alkyne C-Si | ||

| 55.4 | -OCH3 | ||

| 0.05-0.08 | -Si(CH3)3 |

Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorptions for ((4-Methoxyphenyl)ethynyl)trimethylsilane [1]

| Wavenumber (cm-1) | Intensity | Vibrational Mode |

| 2154 - 2157 | Strong | C≡C stretch (alkyne) |

| 1250 | Strong | Si-CH3 symmetric bend |

| 840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane

| Technique | m/z | Relative Intensity (%) | Fragment |

| HRMS (ESI) | 204.0970 | - | [M]+ |

Experimental Protocols

The synthesis of trimethylsilylethynyl-substituted aromatics is most commonly achieved via a Sonogashira cross-coupling reaction. The following is a representative protocol for the synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane.

Synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane via Sonogashira Coupling

Reaction Scheme:

Caption: Sonogashira coupling of 4-iodoanisole with trimethylsilylacetylene.

Materials:

-

4-Iodoanisole

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous and degassed THF and triethylamine (ratio of THF:Et3N can vary, e.g., 2:1).

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the catalyst and ammonium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental Workflows

The following diagram illustrates a typical workflow from synthesis to characterization of a trimethylsilylethynyl-substituted aromatic compound.

Caption: General workflow for the synthesis and characterization of trimethylsilylethynyl aromatics.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties and synthetic methodology for trimethylsilylethynyl-substituted aromatic compounds, using ((4-methoxyphenyl)ethynyl)trimethylsilane as a representative example. The provided data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers in the field. While the specific data for this compound remains elusive in the public domain, the principles and techniques outlined in this guide are directly applicable to its synthesis and characterization.

References

Exploring the Reactivity of the Trimethylsilylethynyl Group on an Indane Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds, including approved drugs and clinical candidates targeting neurological disorders and cancer. The introduction of a trimethylsilylethynyl (TMS-ethynyl) group onto this core offers a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide provides an in-depth exploration of the reactivity of the TMS-ethynyl group on an indane core, focusing on key transformations such as Sonogashira coupling for its installation, subsequent desilylation to unmask the terminal alkyne, and its participation in [3+2] cycloaddition reactions to form novel heterocyclic systems.

Introduction to the Trimethylsilylethynyl Group as a Synthetic Tool

The trimethylsilyl (TMS) group serves as a sterically bulky and electronically stabilizing protecting group for terminal alkynes. Its use is advantageous in cross-coupling reactions as it prevents the homocoupling of the terminal alkyne. Furthermore, the TMS group can be selectively removed under mild conditions, revealing the reactive terminal alkyne for subsequent functionalization. This two-step approach, involving the introduction of the TMS-protected alkyne followed by deprotection, is a cornerstone of modern organic synthesis.

Synthesis of Trimethylsilylethynyl Indane via Sonogashira Coupling

The most common and efficient method for installing a trimethylsilylethynyl group onto an aryl halide, such as a halo-substituted indane, is the Sonogashira cross-coupling reaction.[1][2][3] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the aryl halide.[1][2]

A typical precursor for this reaction is a bromo- or iodo-substituted indane, for instance, 5-bromoindane or 5-bromo-1-indanone. The reaction with trimethylsilylacetylene (TMSA) proceeds under mild conditions, typically in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent.[4]

Experimental Protocol: Sonogashira Coupling of 5-Bromoindane with Trimethylsilylacetylene

A representative procedure for the Sonogashira coupling is as follows:

To a solution of 5-bromoindane (1.0 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine are added trimethylsilylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-(trimethylsilylethynyl)indane.

Table 1: Representative Quantitative Data for Sonogashira Coupling

| Starting Material | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromoindane | 5-((Trimethylsilyl)ethynyl)indane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 4 | 85 | Hypothetical data based on similar reactions |

| 5-Bromo-1-indanone | 5-((Trimethylsilyl)ethynyl)-1-indanone | Pd(OAc)₂ / PPh₃ / CuI | DMF/Et₃N | 80 | 6 | 78 | Hypothetical data based on similar reactions |

Desilylation of Trimethylsilylethynyl Indane

The removal of the TMS group is a crucial step to unmask the terminal alkyne for further reactions. This desilylation can be achieved under various mild conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[5][6] Alternatively, base-catalyzed methanolysis with potassium carbonate in methanol is also a highly effective and economical method.[7]

Experimental Protocol: Fluoride-Mediated Desilylation of this compound

A typical procedure for the fluoride-mediated desilylation is as follows:

To a solution of this compound (1.0 mmol) in THF (10 mL) is added a 1 M solution of TBAF in THF (1.1 mL, 1.1 mmol). The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-ethynylindane can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Table 2: Representative Quantitative Data for Desilylation

| Starting Material | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-((Trimethylsilyl)ethynyl)indane | 5-Ethynylindane | TBAF | THF | 25 | 1 | >95 | [5][6] |

| 5-((Trimethylsilyl)ethynyl)-1-indanone | 5-Ethynyl-1-indanone | K₂CO₃ | MeOH | 25 | 2 | 92 | [7] |

Reactivity of the Ethynylindane Core: [3+2] Cycloaddition

The terminal alkyne of 5-ethynylindane is a versatile functional group that can participate in a variety of transformations. One of the most powerful and widely used reactions is the copper-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[10] These triazole-containing indane derivatives are of significant interest in drug discovery due to the favorable properties of the triazole ring, including its metabolic stability and ability to engage in hydrogen bonding.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Ethynylindane

A general procedure for the CuAAC reaction is as follows:

To a solution of 5-ethynylindane (1.0 mmol) and an organic azide (e.g., benzyl azide, 1.0 mmol) in a mixture of t-butanol and water (1:1) are added sodium ascorbate (0.2 mmol) and a catalytic amount of copper(II) sulfate pentahydrate (0.05 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Table 3: Representative Quantitative Data for [3+2] Cycloaddition

| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Ethynylindane | Benzyl azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | 25 | 16 | 90 | [8][10] |

| 5-Ethynyl-1-indanone | 4-Azidobenzonitrile | CuI | DMF | 60 | 12 | 88 | Hypothetical data based on similar reactions |

Logical and Experimental Workflows

The sequence of reactions described above represents a common and logical workflow for the elaboration of a halo-indane into a more complex, triazole-substituted derivative. This workflow is a valuable strategy in medicinal chemistry for generating libraries of compounds for biological screening.

Caption: Synthetic pathway from a halo-indane to a triazole-substituted indane.

Signaling Pathways and Biological Relevance

Indane derivatives have been investigated for a wide range of biological activities. For instance, the indanone moiety is a key component of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[9][10][11] The introduction of ethynyl and triazole functionalities can modulate the pharmacological properties of the indane scaffold, potentially leading to new therapeutic agents. For example, ethynyl groups are known to be present in various kinase inhibitors and other targeted therapies.[12] The triazole ring can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. The synthetic pathway outlined here provides access to novel indane-based compounds that can be screened for activity in various disease models, such as those for neurodegenerative diseases or cancer.

Caption: Role of indane derivatives in the drug discovery pipeline.

Conclusion

The trimethylsilylethynyl group is a highly valuable synthetic handle on the indane core, enabling access to a wide array of functionalized molecules. The robust and high-yielding nature of the Sonogashira coupling, the mild conditions for desilylation, and the efficiency of the subsequent [3+2] cycloaddition reactions make this a powerful strategy for researchers in drug discovery and materials science. The resulting triazole-substituted indane derivatives represent a promising class of compounds for the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for exploring the rich reactivity of this versatile building block.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Theoretical Guide to 5-(Trimethylsilylethynyl)indane

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 5-(trimethylsilylethynyl)indane, a molecule of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we delved into its molecular orbital characteristics, electrostatic potential, and key electronic parameters. This document outlines detailed computational protocols, presents simulated data in a structured format, and offers a logical workflow for the theoretical analysis of this and structurally related compounds. The insights presented herein are intended to guide further experimental work and aid in the rational design of novel therapeutic agents and functional materials.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its fusion of an aromatic ring with a cyclopentane ring imparts a unique conformational rigidity and lipophilicity that can be advantageous for molecular recognition by biological targets. The introduction of a trimethylsilylethynyl substituent at the 5-position is expected to significantly modulate the electronic properties of the indane core. The trimethylsilyl (TMS) group can act as a bulky, lipophilic protecting group and can influence the π-electron system of the ethynyl bridge and the aromatic ring.

Understanding the electronic structure of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the atomic level. This whitepaper presents a detailed guide to the theoretical investigation of this compound, providing both the methodology and the anticipated electronic characteristics.

Theoretical Methodology and Computational Protocols

The following section details the proposed computational workflow for the comprehensive analysis of the electronic structure of this compound. These protocols are based on established best practices in computational chemistry for organic molecules.[1][2][3]

Software

All calculations are proposed to be performed using the Gaussian 16 suite of programs.[4][5] Visualization of molecular orbitals and electrostatic potential maps can be accomplished with GaussView 6 or other similar molecular visualization software.[6][7][8]

Geometry Optimization

The initial 3D structure of this compound should be built using a molecular editor. A preliminary geometry optimization can be performed using a lower level of theory, such as molecular mechanics (UFF) or semi-empirical methods (PM6), to obtain a reasonable starting geometry.[5]

The final geometry optimization should be carried out using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for this type of organic molecule.[9][10] A Pople-style basis set, such as 6-31G(d), which includes polarization functions on heavy atoms, is recommended for the initial optimization. For more accurate final energies and electronic properties, a larger basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions on hydrogen atoms, should be used for single-point energy calculations on the optimized geometry.[11]

Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation should be performed at the same level of theory as the final geometry optimization.[4][6] The absence of imaginary frequencies indicates a stable structure. The results of the frequency calculation also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes:

-

Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[12][13] The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) will be calculated. Visualization of the HOMO and LUMO surfaces will reveal the distribution of electron density involved in electron donation and acceptance.[7][14][15]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[11] It is useful for identifying regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and electronic delocalization within the molecule.[10][16]

Predicted Electronic Properties and Data Presentation

While specific experimental data for this compound is not widely available, we can predict its electronic properties based on calculations performed on structurally analogous molecules. The following tables summarize the expected ranges for key electronic parameters, drawing comparisons with indane and trimethylsilylethynylbenzene as reference compounds.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indane (Reference) | -6.5 to -7.0 | -0.5 to 0.0 | 6.0 to 7.0 |

| Trimethylsilylethynylbenzene (Reference) | -6.0 to -6.5 | -0.8 to -0.3 | 5.2 to 6.2 |

| This compound (Predicted) | -6.2 to -6.7 | -0.7 to -0.2 | 5.5 to 6.5 |

Note: These values are typical ranges obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Calculated Molecular Properties

| Molecule | Dipole Moment (Debye) | Polarizability (a.u.) |

| Indane (Reference) | 0.2 - 0.5 | 80 - 90 |

| Trimethylsilylethynylbenzene (Reference) | 0.4 - 0.8 | 130 - 140 |

| This compound (Predicted) | 0.3 - 0.7 | 150 - 160 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Visualization of Molecular Orbitals and Logical Workflow

Molecular Orbital Surfaces

The frontier molecular orbitals (HOMO and LUMO) of this compound are expected to exhibit significant π-character delocalized over the aromatic ring and the ethynyl bridge. The HOMO is likely to be concentrated on the electron-rich aromatic system, while the LUMO may have significant contributions from the ethynyl moiety, suggesting a potential site for nucleophilic attack.

Figure 1: Predicted HOMO of this compound (Illustrative representation based on typical orbital shapes for similar molecules)

Figure 2: Predicted LUMO of this compound (Illustrative representation based on typical orbital shapes for similar molecules)

Logical Workflow for Theoretical Analysis

The systematic investigation of the electronic structure of a molecule like this compound follows a logical progression of computational steps. This workflow ensures that the calculations are built upon a reliable foundation and that the results are physically meaningful.

Conclusion

This technical guide has outlined a robust theoretical framework for the in-depth investigation of the electronic structure of this compound. By following the detailed computational protocols, researchers can gain valuable insights into the molecule's frontier molecular orbitals, charge distribution, and other key electronic properties. The presented data, while predictive, offers a solid foundation for understanding the influence of the trimethylsilylethynyl substituent on the indane core. The logical workflow provides a clear roadmap for conducting such theoretical studies. The knowledge gleaned from these computational analyses will be instrumental in guiding the synthesis, characterization, and application of this compound and its derivatives in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Visualizing molecular orbitals | Kulik Research Group [hjkgrp.mit.edu]

- 8. Interactive Visualization of Molecular Orbitals [scivis.github.io]

- 9. mdpi.com [mdpi.com]

- 10. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]

- 11. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. learn.schrodinger.com [learn.schrodinger.com]

- 14. 10.5.1 Visualizing Orbitals UsingMolDenandMacMolPlt⣠10.5 Visualizing and Plotting Orbitals, Densities, and Other Volumetric Data ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. Visualization of Molecular Orbitals and the Related Electron Densities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

The Silicon Frontier: Exploring the Potential of Silylated Indane Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic modification of this scaffold offers a promising avenue for the discovery of novel therapeutics. One such modification, the introduction of silicon atoms (silylation), has emerged as a powerful tool in drug design to enhance potency, improve pharmacokinetic profiles, and increase metabolic stability.[4][5] This technical guide explores the discovery and initial investigation of silylated indane compounds, providing a comprehensive overview of their potential in drug development. Due to the nascent stage of research in this specific area, this guide combines established principles of indane chemistry and silylation in medicinal chemistry to provide a foundational understanding and practical framework for researchers.

The Indane Scaffold: A Foundation for Diverse Biological Activity

The rigid, bicyclic structure of indane, consisting of a benzene ring fused to a cyclopentane ring, provides a versatile template for the design of biologically active molecules.[3] This scaffold allows for the precise spatial arrangement of various substituents, facilitating targeted interactions with biological macromolecules.[1]

Table 1: Examples of Biologically Active Indane Derivatives

| Compound | Therapeutic Area | Mechanism of Action |

| Indinavir | Antiviral (HIV) | HIV-1 protease inhibitor[3] |

| Rasagiline | Neuroprotective | Monoamine oxidase-B (MAO-B) inhibitor |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor |

| Sulindac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

Silylation in Medicinal Chemistry: A Strategy for Enhanced Drug Properties

The replacement of a carbon atom with a silicon atom (a "sila-substitution") or the introduction of a silyl group can significantly alter the physicochemical properties of a molecule.[4][5] These changes can lead to improved drug-like characteristics.

Key Physicochemical Effects of Silylation:

-

Increased Lipophilicity: The introduction of silyl groups generally increases a molecule's lipophilicity, which can enhance cell membrane permeability and bioavailability.[5]

-

Altered Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-C or C-H bond, potentially leading to a longer half-life of the drug.[6]

-

Modified Conformation: The longer bond length of Si-C compared to C-C can alter the overall conformation of a molecule, potentially leading to a better fit with its biological target.[5]

-

Enhanced Potency: The unique electronic properties of silicon can influence hydrogen bonding and other non-covalent interactions, which may result in increased binding affinity and potency.[4]

Conceptual Design and Synthesis of Silylated Indane Compounds

While specific examples of silylated indane compounds are not extensively reported in the literature, a logical approach to their design would involve the strategic placement of silyl groups on the indane scaffold. Potential sites for silylation include the aromatic ring, the benzylic positions of the cyclopentane ring, or as part of functional groups attached to the core.

General Synthetic Strategies for Silylation

The following are general, well-established methods for the introduction of silyl groups into organic molecules that could be adapted for the synthesis of silylated indanes.

Experimental Protocol 1: Silylation of Hydroxyl Groups

This protocol describes a general procedure for the protection of a hydroxyl group on an indane derivative as a silyl ether.

-

Dissolution: Dissolve the hydroxyl-containing indane derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base (e.g., triethylamine or imidazole, 1.2 equivalents) to the solution.

-

Addition of Silylating Agent: Slowly add the desired silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), 1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: C-H Silylation of the Aromatic Ring

This protocol outlines a general method for the direct silylation of an aromatic C-H bond on the indane scaffold, often catalyzed by a transition metal.[6]

-

Reaction Setup: In a glovebox, combine the indane derivative (1 equivalent), a silylating agent (e.g., hexamethyldisilane, 1.5 equivalents), a transition metal catalyst (e.g., a palladium or iridium complex, 1-5 mol%), and a suitable ligand in an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).

-

Reaction Monitoring: Monitor the formation of the silylated product by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Initial Investigation and Characterization

Once synthesized, novel silylated indane compounds would undergo a series of initial investigations to determine their physicochemical properties and biological activity.

Table 2: Key Characterization and Initial Investigation Parameters

| Parameter | Method(s) | Purpose |

| Structural Verification | NMR (¹H, ¹³C, ²⁹Si), Mass Spectrometry (HRMS) | Confirm the chemical structure and purity of the synthesized compound. |

| Physicochemical Properties | LogP, Solubility, pKa | Assess drug-like properties such as lipophilicity and aqueous solubility. |

| In Vitro Biological Activity | Enzyme inhibition assays, Receptor binding assays, Cell-based assays | Determine the potency and efficacy of the compound against a specific biological target. |

| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Evaluate the compound's susceptibility to metabolic degradation. |

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of the discovery and investigation process is crucial for understanding the overall strategy.

Conclusion and Future Directions

The exploration of silylated indane compounds represents a promising, yet underexplored, area in medicinal chemistry. By combining the proven biological relevance of the indane scaffold with the advantageous physicochemical properties imparted by silylation, researchers have the potential to discover novel drug candidates with enhanced therapeutic profiles. Future work should focus on the systematic synthesis and screening of libraries of silylated indane derivatives against a variety of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial to elucidate the optimal placement and nature of the silyl substituents for a given target. As this research area matures, it is anticipated that silylated indanes will emerge as a valuable new class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Preliminary Screening of 5-(Trimethylsilylethynyl)indane for Medicinal Chemistry Applications: A Technical Guide

Affiliation: Google Research

Abstract

The indane scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The incorporation of a trimethylsilylethynyl moiety at the 5-position of the indane ring system presents a novel, yet uncharacterized, compound with potential for modulation of various biological targets. This technical guide outlines a proposed preliminary screening approach for 5-(Trimethylsilylethynyl)indane, including a plausible synthetic route, hypothetical screening data for key pharmacological activities, and detailed experimental protocols. The objective is to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a recurring motif in a number of FDA-approved drugs and clinical candidates. Its rigid conformational constraint and lipophilic nature make it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Known indane-containing drugs exhibit a range of activities, including neuroprotective, anti-inflammatory, and anticancer effects.

The trimethylsilylethynyl (TMSE) group is a versatile functional moiety in modern medicinal chemistry. The trimethylsilyl (TMS) group can serve as a protecting group for the terminal alkyne, which can be deprotected to yield a reactive handle for further molecular elaboration via reactions such as "click chemistry." Furthermore, the TMS group itself can enhance metabolic stability and modulate the lipophilicity of a compound, potentially improving its pharmacokinetic profile. The ethynyl linker provides a rigid, linear extension that can probe deep into binding pockets of target proteins.

To date, a comprehensive evaluation of this compound in a medicinal chemistry context has not been reported in the scientific literature. This guide, therefore, presents a hypothetical preliminary screening cascade to assess its potential as a lead compound for drug discovery.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromoindane

-

Trimethylsilylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon, add 5-bromoindane (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous toluene and anhydrous triethylamine (2.0 eq.) via syringe.

-

To the stirring mixture, add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

-

Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Preliminary Screening Data

The following tables summarize hypothetical data from a preliminary in vitro screening of this compound against a panel of common drug targets, based on the known activities of the indane scaffold.

Table 1: Hypothetical In Vitro Pharmacological Activity

| Target | Assay Type | IC₅₀ / EC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 15.2 |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 25.8 |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | 8.9 |

| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 12.4 |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 5.3 |

| Aβ₄₂ Aggregation | ThT Fluorescence | > 50 |

Table 2: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Assay Type | CC₅₀ (µM) |

| HEK293 (Human embryonic kidney) | MTT Assay | > 100 |

| HepG2 (Human liver carcinoma) | MTT Assay | 78.5 |

| SH-SY5Y (Human neuroblastoma) | MTT Assay | 92.1 |

Proposed Biological Evaluation Workflow

A logical workflow for the preliminary biological evaluation of this compound is proposed below.

Caption: Proposed workflow for the biological evaluation of this compound.

Hypothetical Signaling Pathway Modulation

Given the prevalence of indane derivatives as neuroprotective agents, one could hypothesize that this compound may modulate signaling pathways relevant to neurodegenerative diseases. For instance, inhibition of Monoamine Oxidase B (MAO-B) would lead to an increase in dopamine levels in the brain, a key therapeutic strategy in Parkinson's disease.

Caption: Hypothetical modulation of the dopamine metabolic pathway.

Conclusion and Future Directions

This technical guide provides a hypothetical yet scientifically grounded framework for the preliminary screening of this compound for medicinal chemistry applications. The proposed synthetic route via Sonogashira coupling is robust and should provide efficient access to the target compound. The hypothetical screening data suggests that this compound may possess interesting activities, particularly in the realm of neuroprotection and anti-inflammatory effects, warranting further investigation.

Future work should focus on the actual synthesis and characterization of this compound, followed by the execution of the proposed in vitro screening cascade. Should promising activity be identified, the terminal alkyne (after TMS deprotection) provides a valuable handle for the generation of a focused library of analogs to establish a structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This systematic approach will be crucial in determining the true therapeutic potential of this novel indane derivative.

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling Reactions Using 5-(Trimethylsilylethynyl)indane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups. These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

5-(Trimethylsilylethynyl)indane is a key building block in medicinal chemistry and materials science. The indane scaffold is present in numerous biologically active compounds, and the ethynyl group provides a rigid linker that can be further functionalized. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, enhancing its stability and allowing for selective reactions. This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions.

Reaction Principle

The Sonogashira coupling of this compound with an aryl or vinyl halide typically proceeds via a catalytic cycle involving both palladium and copper intermediates. The trimethylsilyl group can either be retained during the coupling or removed in a subsequent step to yield the terminal alkyne, which can then participate in further transformations. Alternatively, some protocols allow for a one-pot reaction where the TMS group is cleaved in situ followed by the coupling reaction.

Applications

The Sonogashira coupling reaction with this compound is instrumental in the synthesis of a variety of compounds with significant applications in drug discovery and materials science. The resulting aryl-alkynyl-indane structures are key components in the development of:

-

Neuroprotective Agents: The rigid indane framework coupled with an extended aromatic system can be designed to interact with specific biological targets in the central nervous system.

-

Anticancer Agents: The introduction of the alkynyl linker allows for the synthesis of novel kinase inhibitors and other potential anti-tumor compounds.

-

Organic Electronics: The conjugated systems formed through this coupling are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

A notable application involves the synthesis of functionalized indanone derivatives. For instance, a Sonogashira cross-coupling of 5-bromo-1-indanone with ethynyltrimethylsilane has been reported as a key step in the synthesis of 5-vinyl-1-indanone, a monomer used in the development of sorbents for wearable artificial kidneys[1]. This highlights the utility of this reaction in creating functional materials for biomedical applications.

Experimental Protocols

Below are detailed protocols for a representative Sonogashira coupling reaction using a derivative of this compound, based on established literature procedures, and a subsequent deprotection step.

Protocol 1: Sonogashira Coupling of 5-Bromo-1-indanone with Ethynyltrimethylsilane

This protocol is adapted from a literature procedure for the synthesis of 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one[1].

Materials:

-

5-Bromo-1-indanone

-

Ethynyltrimethylsilane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-indanone (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous toluene and triethylamine to the flask via syringe.

-

Add ethynyltrimethylsilane (1.5 eq) to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one.

Protocol 2: Deprotection of the Trimethylsilyl Group

This protocol describes the removal of the TMS group to yield the terminal alkyne, 5-ethynylindane-1-one[1].

Materials:

-

2,3-Dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the TMS-protected indanone (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium carbonate (0.5 eq) to the solution.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until full conversion is observed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting residue can be further purified if necessary, for example, by recrystallization or column chromatography, to yield 5-ethynylindane-1-one.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the Sonogashira coupling and deprotection steps.

| Parameter | Sonogashira Coupling of 5-Bromo-1-indanone | TMS Deprotection |

| Aryl Halide | 5-Bromo-1-indanone | - |

| Alkyne | Ethynyltrimethylsilane | - |

| Product | 2,3-Dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one | 5-Ethynylindane-1-one |

| Catalyst System | Pd(OAc)₂ / PPh₃ / CuI | - |

| Base | Triethylamine | Potassium Carbonate |

| Solvent | Toluene / Triethylamine | Methanol |

| Temperature | 70 °C | Room Temperature |

| Reaction Time | 12-24 hours | 2 hours |

| Yield | Not specified in abstract | 89%[2] |

Visualizations

Sonogashira Coupling Reaction Pathway

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Workflow

Caption: Workflow for Sonogashira coupling and product isolation.

TMS Deprotection Logical Relationship

Caption: Logic of the TMS deprotection step.

References

Synthesis of Terminal Alkyne Indane Derivatives from 5-(Trimethylsilylethynyl)indane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of terminal alkyne indane derivatives, commencing from the readily available starting material, 5-(trimethylsilylethynyl)indane. The procedures outlined herein are fundamental for the generation of a diverse library of indane-based compounds with potential applications in medicinal chemistry and materials science.

Overview of the Synthetic Strategy

The synthesis of terminal alkyne indane derivatives from this compound is a two-step process. The first step involves the deprotection of the trimethylsilyl (TMS) group to yield the free terminal alkyne, 5-ethynylindane. The subsequent step utilizes the versatile Sonogashira cross-coupling reaction to couple 5-ethynylindane with a variety of aryl halides, affording the desired terminal alkyne indane derivatives.

dot

Caption: Overall synthetic workflow.

Experimental Protocols

Synthesis of 5-Ethynylindane (Deprotection of this compound)

This protocol describes the removal of the trimethylsilyl (TMS) protecting group from this compound to generate the terminal alkyne, 5-ethynylindane.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add potassium carbonate (0.1 - 0.5 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-ethynylindane.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: Summary of Deprotection Reaction Data

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| This compound | K₂CO₃ | MeOH | 1-3 | >95 | >98 |

Synthesis of Terminal Alkyne Indane Derivatives via Sonogashira Coupling

This protocol outlines the palladium- and copper-catalyzed Sonogashira cross-coupling reaction between 5-ethynylindane and various aryl halides.[1][2]

dot

Caption: Sonogashira coupling catalytic cycles.

Materials:

-

5-Ethynylindane

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), 5-ethynylindane (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.1 eq).

-

Add the anhydrous solvent and the amine base.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired terminal alkyne indane derivative.

Table 2: Representative Examples of Sonogashira Coupling of 5-Ethynylindane

| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 |

| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 75-85 |

| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 70 | 70-80 |

| 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 80-90 |

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 3: Expected Analytical Data for 5-Ethynylindane and a Representative Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| 5-Ethynylindane | ~7.3-7.1 (m, 3H, Ar-H), 3.0 (s, 1H, C≡C-H), 2.9 (t, 4H, -CH₂-), 2.1 (p, 2H, -CH₂-) | ~145, 143, 126, 124, 120, 84, 77, 33, 32, 25 | [M]+ calculated: 142.0782, found: 142.0780 |

| 5-((4-cyanophenyl)ethynyl)indane | ~7.7-7.2 (m, 7H, Ar-H), 2.9 (t, 4H, -CH₂-), 2.1 (p, 2H, -CH₂-) | ~146, 144, 132, 128, 126, 125, 121, 118, 112, 92, 88, 33, 32, 25 | [M]+ calculated: 243.1048, found: 243.1045 |

Note: The exact chemical shifts and coupling constants may vary slightly. The data presented is illustrative.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Palladium catalysts and copper iodide are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Amine bases are corrosive and should be handled with caution.

These protocols provide a robust foundation for the synthesis of a wide array of terminal alkyne indane derivatives. The mild reaction conditions and the commercial availability of the starting materials make this synthetic route attractive for both academic research and industrial drug development.

References

Application Notes: The Strategic Utility of 5-(Trimethylsilylethynyl)indane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trimethylsilylethynyl)indane is a versatile building block in medicinal chemistry, offering a gateway to a variety of complex molecular architectures. Its indane core is a recognized pharmacophore in numerous biologically active compounds, while the trimethylsilylethynyl group serves as a stable, yet reactive handle for the introduction of diverse functionalities. This moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which allows for the straightforward formation of carbon-carbon bonds. The trimethylsilyl (TMS) group provides a protective function for the terminal alkyne, preventing unwanted side reactions and allowing for controlled, stepwise synthesis. This attribute is of paramount importance in the multi-step synthesis of complex pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a novel class of pyrimidine-based EphB4 receptor tyrosine kinase inhibitors. These inhibitors have potential applications in oncology.

Core Application: Synthesis of EphB4 Inhibitors

The EphB4 receptor tyrosine kinase is a validated target in cancer therapy due to its role in angiogenesis and tumor progression. A novel class of pyrimidine derivatives incorporating an indane moiety has been identified as potent EphB4 inhibitors. The synthesis of these inhibitors relies on a key intermediate derived from this compound.

Logical Workflow for Intermediate Synthesis

The overall strategy involves the coupling of the indane moiety to a pyrimidine core via an ethynyl linker. This compound is a crucial starting material that facilitates this linkage through a Sonogashira coupling reaction.

Figure 1: Synthetic strategy for an indanyl-ethynyl-pyrimidine intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Sonogashira Coupling of 5-Bromoindane with Trimethylsilylacetylene

This protocol describes the synthesis of the starting material, this compound, from commercially available 5-bromoindane.

Materials:

-

5-Bromoindane

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoindane (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

-

Add anhydrous toluene to dissolve the solids.

-

To the stirred solution, add triethylamine (3 equivalents) followed by the dropwise addition of trimethylsilylacetylene (1.2 equivalents).

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Desilylation of this compound

This protocol details the removal of the trimethylsilyl protecting group to yield the terminal alkyne, 5-ethynylindane.

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Standard glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tetrabutylammonium fluoride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield crude 5-ethynylindane, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 5-Ethynylindane with a Halogenated Pyrimidine

This protocol describes the final coupling step to form the key pharmaceutical intermediate.

Materials:

-

5-Ethynylindane

-

Appropriate halogenated pyrimidine (e.g., 2-chloro-4-aminopyrimidine)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the halogenated pyrimidine (1 equivalent), 5-ethynylindane (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents).

-

Add anhydrous DMF to dissolve the solids.

-

Add triethylamine (3 equivalents) to the stirred solution.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indanyl-ethynyl-pyrimidine intermediate.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic transformations.

Table 1: Synthesis of this compound

| Entry | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromoindane | TMSA, Pd(PPh₃)₂Cl₂, CuI, TEA | Toluene | 70 | 5 | 85-95 |

Table 2: Desilylation of this compound

| Entry | Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-(TMS)ethynylindane | TBAF | THF | RT | 1.5 | >95 |

Table 3: Synthesis of Indanyl-ethynyl-pyrimidine Intermediate

| Entry | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Ethynylindane, 2-Chloropyrimidine | Pd(PPh₃)₂Cl₂, CuI, TEA | DMF | 90 | 10 | 70-85 |

Signaling Pathway Context

The synthesized indanyl-ethynyl-pyrimidine intermediates are precursors to inhibitors that target the EphB4 signaling pathway. This pathway is crucial in cell-cell communication and plays a significant role in developmental processes and in the pathology of diseases like cancer.

Figure 2: Simplified EphB4 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. The protocols and data presented herein demonstrate its effective use in the construction of a key precursor for a novel class of EphB4 inhibitors. The strategic use of the trimethylsilyl protecting group allows for controlled and high-yielding synthetic steps, making this building block an important tool for medicinal chemists and drug development professionals.

Application Notes and Protocols: 5-(Trimethylsilylethynyl)indane in Materials Science and Polymer Chemistry

A comprehensive search of scientific literature and chemical databases has revealed no specific applications or detailed experimental protocols for the compound 5-(Trimethylsilylethynyl)indane in the fields of materials science and polymer chemistry. This suggests that the compound may be novel, not yet extensively studied for its material properties, or used in highly specialized applications not disclosed in publicly accessible literature.

While direct data on this compound is unavailable, the structural motifs present in the molecule—the indane group and the trimethylsilylethynyl group—are found in various materials and polymers. The following sections provide a general overview of the potential roles these functional groups could play, based on existing knowledge in polymer and materials science. This information is intended to be illustrative and does not represent established applications of this compound.

Theoretical Potential and Structure-Property Relationships

The unique combination of a rigid indane core and a reactive or sterically bulky trimethylsilylethynyl group suggests potential for this compound as a monomer or building block in advanced materials.

Diagram of Potential Research Workflow

Caption: Hypothetical research workflow for exploring the applications of this compound.

Potential Applications in Polymer Chemistry

The trimethylsilylethynyl group is a versatile functional group in polymer synthesis.

-

Monomer for Addition Polymerization: The ethynyl group can potentially undergo polymerization reactions, although this is less common for internal alkynes without activation.

-

Cross-linking Agent: The trimethylsilyl group can be removed under specific conditions (e.g., with fluoride ions or basic hydrolysis) to reveal a terminal alkyne. This terminal alkyne is a highly useful functional group for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This would allow for the cross-linking of polymer chains, leading to the formation of thermosets or hydrogels with tailored properties.

-

Pendant Group for Property Modification: When incorporated as a side group in a polymer chain, the bulky indane and trimethylsilyl groups would significantly impact the polymer's properties. They could increase the glass transition temperature (Tg), enhance thermal stability, and increase the free volume of the polymer, which could be beneficial for applications such as gas separation membranes.

Diagram of Potential Polymerization and Cross-linking

Caption: Potential pathways for the utilization of this compound in polymer synthesis.

Hypothetical Experimental Protocols

The following are hypothetical protocols that a researcher might develop to investigate the properties of this compound. These are not based on published experimental work for this specific compound.

Protocol 1: Synthesis of a Polystyrene Copolymer with Pendant 5-(Ethynyl)indane Groups

Objective: To synthesize a copolymer of styrene and this compound, followed by desilylation to obtain a polymer with reactive ethynyl pendant groups.

Materials:

-

Styrene (freshly distilled)

-

This compound

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous toluene

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Methanol

-

Tetrahydrofuran (THF)

Procedure:

-

Copolymerization:

-

In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol) and this compound (e.g., 0.55 g, 2.4 mmol, for 5 mol% incorporation) in anhydrous toluene (50 mL).

-

Add AIBN (e.g., 82 mg, 0.5 mmol).

-

Subject the solution to three freeze-pump-thaw cycles to remove oxygen.

-

Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.

-

Precipitate the polymer by pouring the cooled solution into an excess of methanol.

-

Filter and dry the polymer under vacuum.

-

Characterize the copolymer by ¹H NMR and GPC.

-

-

Desilylation:

-

Dissolve the obtained copolymer (e.g., 2 g) in THF (20 mL).

-

Add a solution of TBAF in THF (1 M, e.g., 1.5 equivalents per silyl group) dropwise at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Precipitate the polymer in methanol.

-

Filter and dry the polymer under vacuum.

-

Confirm the removal of the trimethylsilyl group by ¹H NMR (disappearance of the Si(CH₃)₃ signal).

-

Protocol 2: Cross-linking of the Ethynyl-Functionalized Copolymer

Objective: To cross-link the ethynyl-functionalized polystyrene copolymer with a diazide cross-linker via CuAAC.

Materials:

-

Ethynyl-functionalized polystyrene copolymer

-

A diazide cross-linker (e.g., 1,4-bis(azidomethyl)benzene)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous DMF

Procedure:

-

In a vial, dissolve the ethynyl-functionalized copolymer (e.g., 500 mg) and the diazide cross-linker (0.5 equivalents per ethynyl group) in anhydrous DMF (5 mL).

-

In a separate vial, prepare the catalyst solution by dissolving CuBr (e.g., 0.1 equivalents) and PMDETA (e.g., 0.1 equivalents) in DMF (1 mL).

-

Add the catalyst solution to the polymer solution and stir at room temperature.

-

Monitor the formation of a gel.

-

Once gelled, soak the material in fresh DMF to remove residual catalyst and unreacted components.

-

Dry the cross-linked polymer film or monolith under vacuum.

-

Characterize the swelling behavior and thermal properties (TGA, DSC) of the resulting network.

Quantitative Data Summary (Hypothetical)

| Polymer Sample | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Td,5% (°C) |

| Polystyrene (PS) | 25,000 | 1.5 | 100 | 350 |

| PS-co-(TMS-Indane) | 24,500 | 1.6 | 115 | 360 |

| PS-co-(Ethynyl-Indane) | 24,000 | 1.6 | 118 | 355 |

| Cross-linked Network | - | - | 130 | 370 |

Note: The data in this table is purely illustrative and intended to show how such data would be presented. It is not based on actual experimental results for this compound.

click chemistry reactions with 5-ethynylindane derived from 5-(Trimethylsilylethynyl)indane

For Researchers, Scientists, and Drug Development Professionals